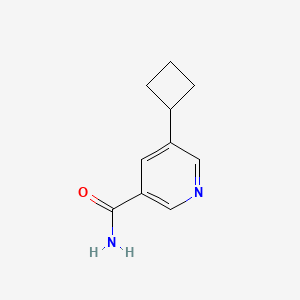

5-Cyclobutylnicotinamide

Description

Current Advancements and Research Landscape in Nicotinamide (B372718) Derivatives

Nicotinamide, a form of vitamin B3, and its derivatives represent a cornerstone in medicinal chemistry, with a continually expanding research landscape. nih.gov These compounds are integral to cellular metabolism, primarily as components of the coenzymes NAD+ and NADP+. Beyond their fundamental biological role, nicotinamide derivatives have been investigated for a wide array of therapeutic applications. nih.gov

Recent research has highlighted the potential of nicotinamide derivatives in several key areas:

Oncology: Many derivatives have been synthesized and evaluated for their anti-tumor properties, targeting various cancer cell lines. scholarsresearchlibrary.com

Immunomodulation and Inflammation: The nicotinamide scaffold has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Neuroprotection: There is growing interest in the ability of these compounds to protect against oxidative stress in the brain, with potential implications for neurodegenerative disorders.

Infectious Diseases: Researchers have also explored the antibacterial and antifungal activities of novel nicotinamide derivatives. scholarsresearchlibrary.com

The versatility of the nicotinamide structure allows for extensive modification, enabling chemists to fine-tune its properties to target specific biological processes. This has led to the development of large libraries of compounds, each with unique potential. researchgate.net

Table 1: Examples of Nicotinamide Derivatives and Their Investigated Biological Activities

| Derivative Type | Investigated Activity |

|---|---|

| 5-Substituted Nicotinamides | Antitumor, Antibacterial scholarsresearchlibrary.com |

| N-Substituted Nicotinamides | Antimicrobial google.com |

| Thio-substituted Nicotinamides | Antibacterial scholarsresearchlibrary.com |

This table is for illustrative purposes and represents a general overview of research areas.

Structural Significance of the Cyclobutyl Moiety in Nicotinamide Frameworks

The incorporation of a cyclobutyl group into a drug candidate is a strategic decision in medicinal chemistry aimed at optimizing the molecule's pharmacological profile. wikipedia.orgopenaccessjournals.com The cyclobutyl moiety is a four-membered cycloalkyl substituent that imparts unique structural and physicochemical properties.

Key characteristics of the cyclobutyl group include:

Three-Dimensional Structure: Unlike flat aromatic rings, the puckered nature of the cyclobutyl ring introduces a distinct three-dimensional geometry. This can influence how the molecule fits into the binding site of a target protein, potentially increasing potency and selectivity.

Metabolic Stability: The cyclobutyl group can enhance the metabolic stability of a compound by blocking sites susceptible to metabolic degradation by enzymes in the body.

Lipophilicity: It increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Conformational Rigidity: The ring structure reduces the number of rotatable bonds compared to a linear alkyl chain, leading to a more conformationally constrained molecule. This can result in a more favorable binding entropy when interacting with a biological target.

Table 2: Physicochemical Properties of the Cyclobutyl Group in Medicinal Chemistry

| Property | Significance |

|---|---|

| Molecular Geometry | Puckered, non-planar |

| Rotatable Bonds | Reduced flexibility |

| Lipophilicity (LogP contribution) | Increases lipophilicity |

Rationale for Focused Investigation of 5-Cyclobutylnicotinamide

The specific investigation of this compound is driven by a rational drug design approach that combines the known biological potential of the nicotinamide core with the advantageous structural features of the cyclobutyl group. While extensive research on this exact molecule is not widely published, the rationale for its study is clear.

The primary motivations for investigating this compound include:

Exploring New Chemical Space: The synthesis of novel derivatives is fundamental to discovering new therapeutic agents. Combining a well-established pharmacophore like nicotinamide with a less common substituent like a cyclobutyl group at the 5-position allows for the exploration of unchartered chemical territory.

Improving Pharmacokinetic Properties: Researchers hypothesize that the cyclobutyl moiety could improve the drug-like properties of a nicotinamide-based compound. This includes potentially enhancing metabolic stability and optimizing cell permeability compared to other alkyl or aryl substituents.

Enhancing Target Binding: The unique 3D shape and rigidity conferred by the cyclobutyl group could lead to novel or improved interactions with biological targets. It may allow the molecule to access and bind to hydrophobic pockets within an enzyme or receptor active site that would not be accessible to other analogs.

Patentability and Novelty: The creation of a novel molecular entity is a key objective in pharmaceutical research. The compound this compound represents a unique structure with the potential for new intellectual property. The existence of patents covering N-cycloalkyl nicotinamides, including N-cyclobutyl nicotinamide, for topical applications underscores the commercial and scientific interest in this class of compounds. google.com

Overview of Key Research Objectives and Methodological Approaches

The investigation of a novel compound like this compound typically follows a structured research plan encompassing synthesis, characterization, and biological evaluation.

Key Research Objectives:

Synthesis and Characterization: To develop an efficient and scalable synthetic route to produce high-purity this compound. This includes full characterization of the compound's structure and properties using analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: To test the compound against a diverse panel of biological targets to identify any potential therapeutic activity. This could include assays for enzyme inhibition, receptor binding, antimicrobial effects, or cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of related analogs (e.g., with different substituents on the pyridine (B92270) ring or modifications to the cyclobutyl group) to understand how structural changes affect biological activity. This provides crucial information for optimizing the lead compound.

Methodological Approaches:

Chemical Synthesis: The synthesis of 5-substituted nicotinamides can be achieved through various established methods. A common approach involves using a pre-functionalized pyridine ring, such as 5-bromonicotinic acid. researchgate.net The amide bond is typically formed by activating the carboxylic acid and reacting it with an amine. The key cyclobutyl group might be introduced via a cross-coupling reaction, such as a Suzuki or Negishi coupling, between the 5-bromo precursor and a suitable cyclobutylboronic acid or organozinc reagent. researchgate.net Alternatively, the synthesis may start from a precursor that already contains the cyclobutyl group.

In Vitro Assays: Initial biological testing is conducted using cell-free (e.g., enzyme inhibition assays) or cell-based (e.g., cell viability assays) experiments. nih.gov These high-throughput screening methods allow for the rapid evaluation of a compound's activity against many targets.

Computational Modeling: Molecular modeling techniques can be used to predict how this compound might bind to different protein targets and to help rationalize observed biological activities, guiding further synthetic efforts.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

5-cyclobutylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-4-8(5-12-6-9)7-2-1-3-7/h4-7H,1-3H2,(H2,11,13) |

InChI Key |

JTOHGKUATFBKIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Disconnection Strategies for 5-Cyclobutylnicotinamide

A retrosynthetic analysis of this compound identifies two primary disconnection points that guide the design of synthetic routes. These disconnections simplify the target molecule into more readily available starting materials.

The most logical disconnections are:

C(O)-N bond: Disconnecting the amide bond leads back to 5-cyclobutylnicotinic acid and ammonia (B1221849) or an ammonia equivalent. This is a common and reliable transformation.

C5-Cyclobutyl bond: The bond between the pyridine (B92270) ring and the cyclobutyl group can be disconnected. This suggests a carbon-carbon bond-forming reaction, such as a cross-coupling reaction, between a 5-halogenated nicotinic acid or nicotinamide (B372718) derivative and a cyclobutyl organometallic reagent.

These strategic bond cleavages form the basis for the synthetic routes detailed below.

| Disconnection | Precursors (Synthons) | Corresponding Forward Reaction |

|---|---|---|

| Amide C(O)-N Bond | 5-Cyclobutylnicotinoyl cation equivalent + Amide anion equivalent | Amidation |

| Pyridine C5-Cyclobutyl Bond | 5-halopyridine cation equivalent + Cyclobutyl anion equivalent | Cross-Coupling Reaction (e.g., Suzuki) |

Conventional Synthetic Routes to the this compound Core

Conventional syntheses typically follow a linear progression, involving the initial synthesis of a core intermediate which is then further functionalized.

A crucial intermediate for the synthesis is a 5-substituted nicotinic acid derivative. A common and versatile precursor is 5-bromonicotinic acid . This can be synthesized from commercially available starting materials. Another key precursor is the cyclobutyl source, which for many modern coupling reactions is cyclobutylboronic acid .

A patent for related compounds describes the hydrolysis of a substituted nicotinate (B505614) ester, such as methyl 2,5-dichloro-6-cyclobutylnicotinate, using lithium hydroxide (B78521) to yield the corresponding nicotinic acid. google.com This indicates that the formation of the nicotinic acid from its ester is a standard procedure.

The final step in many synthetic routes is the formation of the amide. This is typically achieved by converting the carboxylic acid group of 5-cyclobutylnicotinic acid into an amide. There are several established methods for this transformation:

Activation and Amination: The carboxylic acid can be activated by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia or an ammonium (B1175870) salt to form the primary amide.

Peptide Coupling Reagents: A wide array of coupling reagents can directly mediate the reaction between a carboxylic acid and an amine source. Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (hydroxybenzotriazole).

Ester to Amide Conversion: An older method involves the esterification of the nicotinic acid, for instance by reacting it with ethanol (B145695) and sulfuric acid, followed by amidation of the resulting ester with ammonia. google.com

Industrial syntheses of nicotinamide itself often utilize the enzymatic hydrolysis of nicotinonitrile, a process valued for its high selectivity and mild conditions. wikipedia.orgwikipedia.org

While the primary focus is on the synthesis of the core structure, the nicotinamide moiety itself can be further functionalized if required. The aromatic pyridine ring allows for electrophilic substitution reactions, though the electron-withdrawing nature of the ring and the substituents can influence the reactivity and regioselectivity. wikipedia.org Late-stage C-H functionalization has also been explored as a method for creating diverse libraries of nicotinamide analogs for various applications. acs.org

Modern Synthetic Innovations Applied to this compound Analogues

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, providing efficient and versatile routes to this compound and its analogues.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a highly effective method for forming the C5-cyclobutyl bond. nih.gov This reaction typically involves the palladium-catalyzed coupling of a halide (or triflate) with a boronic acid or ester. mdpi.com For the synthesis of this compound, this would involve the reaction of a 5-halonicotinate derivative (e.g., methyl 5-bromonicotinate) with cyclobutylboronic acid.

The reaction is known for its tolerance of a wide range of functional groups and generally provides good to excellent yields. mdpi.com The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction. nih.govacs.org Research on various pyridine derivatives has shown that catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a dioxane/water solvent system are effective. nih.govmdpi.com

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Methyl 5-bromonicotinate | Cyclobutylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-95% |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | High |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While not directly used to synthesize the primary amide of this compound from ammonia, it is a key technology for synthesizing analogues where the amide nitrogen is substituted (secondary or tertiary amides) or for introducing amino groups elsewhere on the pyridine ring. researchgate.netresearchgate.net The reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand. wikipedia.org The development of increasingly sophisticated and sterically hindered ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.orgresearchgate.net

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical approach in modern organic synthesis, minimizing the need for pre-functionalized starting materials. For the synthesis of this compound, C-H activation strategies would ideally target the C-H bonds on the pyridine ring for the introduction of the cyclobutyl group.

The pyridine moiety is an electron-deficient heterocycle, which makes direct C-H functionalization challenging, particularly at the meta-position (C-5). snnu.edu.cn However, significant progress has been made in the meta-C–H functionalization of pyridines through various strategies, including the use of directing groups or transition-metal catalysis that exploit steric or electronic properties. snnu.edu.cnresearchgate.net For instance, iridium-catalyzed C-H borylation can favor the meta-position due to steric factors, which could then be followed by a Suzuki cross-coupling reaction with a cyclobutyl derivative. snnu.edu.cn

Another approach involves the cobalt-catalyzed coupling of pyridine phosphonium (B103445) salts with alkylzinc reagents. nih.gov This method uses the C-H bonds at the 4-position as a precursor, which is then functionalized. While this applies to the C-4 position, it highlights the ongoing development of C-H activation for pyridine functionalization. nih.gov Radical-based Minisci-type reactions are another class of C-H functionalization, typically favoring the electron-deficient C-2 and C-4 positions of the pyridine ring. nih.gov

More recent strategies for C-H alkylation of pyridines have focused on photoredox catalysis. For example, a method for the direct C-H cyclobutylation of aniline (B41778) derivatives has been developed using a photoredox mechanism, which generates α-amino radical species that can add to a bicyclobutane derivative. scispace.com While applied to anilines, the principle of generating a radical for addition to a strained ring system could be conceptually extended to pyridine systems under different catalytic conditions.

A plausible, though not explicitly documented, pathway for the C-H cyclobutylation of a nicotinamide precursor could involve a transition-metal-catalyzed reaction. The general conditions for such a transformation would involve a suitable nicotinamide starting material, a cyclobutyl source (like a bicyclobutane or a cyclobutyl halide), and a catalyst system.

Table 1: Representative Conditions for Analogous C-H Functionalization of Heterocycles

| Catalyst System | Reagents | Solvent | Temperature | Yield | Reference |

| Ir[dF(CF3)ppy]2(dtbbpy)·PF6 | N-Arylamine, Bicyclobutane derivative | DMA | Ambient | 64% | scispace.com |

| Pd(OAc)2 | 2-Phenylpyridine, N-SCF3 reagent | TFA | N/A | 90% | rsc.org |

| Co(acac)2 / IPr·HCl | Pyridine phosphonium salt, Cyclobutylzinc chloride | THF | Room Temp. | High | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, energy efficiency, and renewable feedstocks.

Solvent-Free or Aqueous Reaction Systems

The use of environmentally benign solvents, such as water, or the elimination of solvents altogether, is a cornerstone of green chemistry. For nicotinamide synthesis, aqueous systems have been explored. For instance, the formation of ibuprofen–nicotinamide cocrystals has been successfully conducted in water using a slurry-crystallization method, which avoids organic solvents. acs.org The Kröhnke pyridine synthesis, a classic method for creating substituted pyridines, can also be performed under aqueous or even solvent-free conditions. wikipedia.org

Applying these principles to this compound synthesis could involve adapting cross-coupling reactions (e.g., Suzuki coupling of 5-bromonicotinamide (B182952) with cyclobutylboronic acid) to be performed in aqueous media, often with the aid of water-soluble ligands and phase-transfer catalysts. Enzymatic approaches, as discussed below, also typically operate in aqueous buffers.

Energy-Efficient Synthesis Protocols

Energy-efficient protocols aim to reduce the energy consumption of chemical reactions, often by using alternative energy sources like microwave irradiation or by employing highly active catalysts that allow for lower reaction temperatures and shorter reaction times.

Biocatalysis, using enzymes for organic synthesis, offers a highly efficient and green route to amide formation. researchgate.net A green synthesis of nicotinamide derivatives has been developed using the enzyme Novozym® 435 in a continuous-flow microreactor. rsc.orgnih.gov This method allows for the amidation of methyl nicotinate with various amines at a mild temperature of 50°C with short reaction times, achieving high yields. rsc.orgnih.gov This enzymatic strategy could be directly applicable to the synthesis of this compound by reacting methyl nicotinate with cyclobutylamine.

Table 2: Green Synthesis of Nicotinamide Derivatives via Enzymatic Amidation

| Enzyme | Substrates | Solvent | Temperature | Reaction Time | Yield | Reference |

| Novozym® 435 | Methyl nicotinate, various amines | tert-Amyl alcohol | 50 °C | 35 min | 81.6–88.5% | rsc.orgnih.gov |

This enzymatic approach avoids the use of condensation reagents and transition metals, which can generate significant waste and pose toxicity risks. researchgate.net

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govbeilstein-journals.orgsyrris.commit.edu

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly utilizing flow chemistry. nih.govbeilstein-journals.org For nicotinamide derivatives, a green and concise synthesis has been demonstrated in sustainable continuous-flow microreactors catalyzed by an immobilized lipase (B570770) (Novozym® 435). rsc.orgnih.gov This system combines the benefits of biocatalysis with the efficiency of flow processing, leading to significantly shorter reaction times and higher product yields compared to batch processes. rsc.org This integrated approach represents a state-of-the-art, sustainable strategy for producing nicotinamide derivatives and is directly translatable to the synthesis of this compound. The setup allows for the continuous feeding of starting materials (methyl nicotinate and cyclobutylamine) through a reactor containing the immobilized enzyme, yielding the desired product in a continuous stream. rsc.orgnih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for Enzymatic Amidation

| Parameter | Batch Process | Continuous-Flow Process | Reference |

| Catalyst | Novozym® 435 | Novozym® 435 | rsc.orgnih.gov |

| Reaction Time | Significantly longer | 35 minutes | rsc.orgnih.gov |

| Product Yield | Lower | 81.6–88.5% | rsc.orgnih.gov |

| Process Control | Limited | High (Temperature, Flow Rate) | syrris.com |

| Scalability | Difficult | Straightforward | syrris.com |

The adoption of such a flow process for the synthesis of this compound would not only be efficient but also align with the principles of green and sustainable manufacturing. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.govresearchgate.net For 5-Cyclobutylnicotinamide (C₁₀H₁₂N₂O), the exact mass can be calculated and then compared to an experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. researchgate.nethmdb.ca

The technique involves ionizing the sample, often using "soft" ionization methods like Electrospray Ionization (ESI) to minimize fragmentation and ensure the molecular ion ([M+H]⁺) is observed. nih.gov The mass analyzer then separates ions based on their mass-to-charge ratio (m/z) with very high precision, often to four or five decimal places. google.com This level of accuracy, typically below 5 parts-per-million (ppm), allows chemists to distinguish between different chemical formulas that might otherwise have the same nominal mass. hmdb.cagoogle.com

Table 1: Theoretical Isotopic Data for this compound (C₁₀H₁₂N₂O)

| Isotope | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M] | 176.09496 | 100.00 |

| [M+1] | 177.10000 | 11.23 |

| [M+2] | 178.10000 | 0.78 |

Data is theoretical and based on natural isotopic abundances.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution. nih.gov It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei. researchgate.net

¹H, ¹³C, and ¹⁵N NMR for Atomic Connectivity

¹H NMR: A proton NMR spectrum would reveal the number of distinct hydrogen environments in this compound. Signals for the pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7-9 ppm), while the cyclobutyl and amide (N-H) protons would be found in the aliphatic and downfield regions, respectively. researchgate.netresearchgate.net The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent, non-equivalent protons (J-coupling). researchgate.net

¹³C NMR: A carbon-13 NMR spectrum shows the number of unique carbon environments. The pyridine ring carbons would resonate at lower field (δ 120-150 ppm), the carbonyl carbon (C=O) would be further downfield (δ ~165-170 ppm), and the sp³-hybridized carbons of the cyclobutyl ring would appear at higher field (upfield). nih.govpg.edu.pl

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms (one in the pyridine ring, one in the amide group). msu.edu Isotopic enrichment is often required for practical measurements. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei. lsuhsc.edujustia.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). justia.comspecac.com It would be used to map out the proton network within the cyclobutyl ring and to determine the relative positions of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (¹J coupling). specac.com It provides an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds, ²J to ⁴J). specac.com It is critical for connecting the different fragments of the molecule, for example, linking the cyclobutyl protons to the pyridine ring carbons and the amide proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond correlations, NOESY reveals through-space proximities between protons (typically <5 Å apart). lsuhsc.edu This is essential for determining the molecule's preferred conformation and the relative orientation of the cyclobutyl ring with respect to the nicotinamide (B372718) plane.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. googleapis.comvscht.cz For this compound, ssNMR could distinguish between different polymorphs (different crystal packings) by detecting subtle changes in chemical shifts caused by the distinct molecular environments in the crystal lattice. googleapis.com

X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. libretexts.orgnih.gov The technique requires a high-quality single crystal of the compound. When irradiated with X-rays, the crystal diffracts the beams in a unique pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. lsuhsc.edu This method provides an unambiguous depiction of the molecular conformation in the solid state and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for a compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. For this compound, key characteristic absorptions would include the N-H stretch of the amide (around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), and a strong C=O stretch of the amide carbonyl group (around 1650-1680 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. It is particularly sensitive to non-polar, symmetric bonds and is often used to analyze skeletal vibrations. The C=C and C=N stretching vibrations of the pyridine ring would be prominent in the Raman spectrum. The complementarity arises from different selection rules: a vibration must cause a change in the dipole moment to be IR-active, whereas it must cause a change in polarizability to be Raman-active.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. researchgate.netsielc.com This absorption provides information about the electronic structure of the molecule, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.org

In this compound, the primary chromophore is the nicotinamide moiety. This system consists of a pyridine ring, which is an aromatic and conjugated system, bonded to a carboxamide group. The conjugated nature of the pyridine ring, along with the presence of non-bonding electrons (n-electrons) on the ring nitrogen and the amide group's oxygen and nitrogen atoms, dictates its UV-Vis spectral characteristics.

The electronic transitions observed in the UV spectrum for this type of chromophore are typically π → π* and n → π* transitions. rjptonline.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the pyridine ring. These transitions are generally high-energy and result in strong absorption bands. libretexts.org

n → π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are of lower energy than π → π* transitions and typically result in weaker absorption bands. chembk.com

The UV spectrum of this compound is expected to be dominated by the absorptions of its core nicotinamide structure. The cyclobutyl group, being a saturated alkyl substituent, is not a chromophore in the near-UV region and is expected to have only a minor (solvatochromic or steric) effect on the electronic transitions of the pyridine ring.

While specific experimental data for this compound is not widely published, the spectrum can be expected to be very similar to that of nicotinamide itself. Studies on nicotinamide show characteristic absorption maxima (λmax) at approximately 210 nm and 260 nm in an acidic mobile phase. The peak at 260 nm is attributed to the conjugated π-system of the pyridine ring.

Table 1: Expected UV-Vis Spectroscopic Data for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity (ε) |

| π → π | Pyridine Ring (C=C, C=N) | ~200-220 and ~250-270 | High |

| n → π | Pyridine N, Amide C=O | >270 | Low |

This table is based on the known spectroscopic behavior of the nicotinamide chromophore. Specific values for this compound may vary slightly.

Chemical Reactivity and Transformation Studies

Reactivity Profiling and Reaction Kinetics of 5-Cyclobutylnicotinamide

The reactivity of this compound is primarily centered on the pyridine (B92270) nucleus and the amide group. The pyridine ring, being electron-deficient, exhibits characteristic reactivity towards nucleophiles and is generally deactivated towards electrophilic attack. The amide group can participate in a variety of reactions, including hydrolysis and reduction, under appropriate conditions. The cyclobutyl group, as a saturated alkyl substituent, is relatively inert but can influence the electronic properties of the pyridine ring through inductive effects.

The kinetics of reactions involving this compound would be influenced by several factors, including the nature of the attacking reagent, solvent polarity, and temperature. For instance, the rate of nucleophilic substitution on the pyridine ring would be dependent on the concentration and nucleophilicity of the incoming nucleophile. Similarly, the rate of amide hydrolysis is highly dependent on pH and temperature. While specific kinetic data for this compound is not extensively documented, a hypothetical reactivity profile can be constructed based on the expected behavior of its functional groups.

Table 1: Hypothetical Reactivity Profile and Kinetic Considerations for this compound

| Reaction Type | Reagent/Conditions | Expected Reactivity | Key Kinetic Factors |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., organolithiums, alkoxides) | Moderate to High | Nucleophile concentration, temperature, presence of a leaving group |

| Electrophilic Aromatic Substitution | Strong Electrophiles (e.g., nitrating or sulfonating agents) | Very Low | Harsh reaction conditions (high temperature, strong acid) required |

| Amide Hydrolysis | Acid or Base Catalysis | Moderate | pH, temperature, concentration of acid/base |

| Amide Reduction | Strong Reducing Agents (e.g., LiAlH4) | Moderate to High | Concentration of reducing agent, temperature |

| Oxidation of Pyridine Ring | Peroxy Acids (e.g., m-CPBA) | Moderate | Concentration of oxidizing agent, temperature |

| Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H2/Pd) | Moderate | Hydrogen pressure, catalyst activity, temperature |

Electrophilic and Nucleophilic Substitution Reactions on the Nicotinamide (B372718) Ring

The nicotinamide ring in this compound is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack, if forced under harsh conditions, would likely be directed to the positions meta to the ring nitrogen (positions 2, 4, and 6), with the directing effects of the amide and cyclobutyl groups also playing a role.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of a good leaving group at one of these positions would facilitate such a reaction. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely without activation.

Functional Group Interconversions of the Amide and Ring Substituents

The amide and cyclobutyl substituents on the this compound scaffold can undergo a variety of functional group interconversions, providing pathways for the synthesis of analogs.

The amide group can be:

Hydrolyzed to the corresponding carboxylic acid (5-cyclobutylnicotinic acid) under acidic or basic conditions.

Reduced to an amine (5-cyclobutylpyridin-3-yl)methanamine) using strong reducing agents like lithium aluminum hydride.

Dehydrated to a nitrile (5-cyclobutylnicotinonitrile) using dehydrating agents such as phosphorus pentoxide.

The cyclobutyl group , being a saturated alkyl substituent, is less reactive. However, under free-radical conditions, it could undergo halogenation.

Table 2: Potential Functional Group Interconversions for this compound

| Functional Group | Reaction | Reagents | Product |

| Amide | Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Amide | Reduction | LiAlH4 | Amine |

| Amide | Dehydration | P2O5 | Nitrile |

| Cyclobutyl | Free-Radical Halogenation | NBS, light | Halogenated Cyclobutyl Group |

Oxidation and Reduction Pathways of this compound

The pyridine ring of this compound can be oxidized to the corresponding N-oxide using oxidizing agents such as peroxy acids. This transformation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Reduction of the pyridine ring can be achieved through catalytic hydrogenation, which would yield the corresponding piperidine (B6355638) derivative. The amide group is generally stable to these conditions. Conversely, the amide can be reduced to an amine without affecting the aromaticity of the pyridine ring using specific reducing agents.

Thermal and Photochemical Stability and Degradation Pathways

Nicotinamide and its derivatives are generally thermally stable. However, at elevated temperatures, degradation can occur. nih.gov The stability of this compound is also influenced by pH, with studies on related compounds showing increased degradation rates in neutral and alkaline conditions. nih.gov

Pyridine compounds can undergo photochemical degradation upon exposure to UV light. nih.govwilliams.edu The pyridine ring can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation products. nih.gov The degradation of pyridine in the environment is influenced by both photochemical transformations and biological processes. tandfonline.com Studies on nicotinamide have shown that it can degrade via oxidation and de-aromatization of the dihydropyridine (B1217469) ring. nrel.gov

Derivatization and Scaffold Modification for Analog Generation

The structure of this compound offers several points for derivatization to generate analogs with potentially modified biological activities. Analog-based drug discovery is a common strategy to develop new molecules with improved properties. nih.gov

Key derivatization sites include:

The Amide Nitrogen: Alkylation or acylation of the amide nitrogen can be performed to introduce a variety of substituents.

The Pyridine Nitrogen: The pyridine nitrogen can be quaternized with alkyl halides to form pyridinium (B92312) salts.

The Pyridine Ring: Introduction of substituents onto the pyridine ring can be achieved through nucleophilic substitution if a suitable leaving group is present, or by functionalizing the N-oxide derivative.

The Cyclobutyl Group: Functionalization of the cyclobutyl ring, for example through halogenation, provides another avenue for modification.

Scaffold modification could involve replacing the pyridine ring with other heterocyclic systems or altering the nature of the substituent at the 5-position. The synthesis of nicotinamide analogs with modifications in various zones of the molecule has been explored to develop compounds with specific therapeutic applications.

Computational and Theoretical Investigations

Quantum Mechanical Calculations (Density Functional Theory, ab initio)

Quantum mechanical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations could provide deep insights into 5-Cyclobutylnicotinamide, but no such studies have been published.

Electronic Structure, Molecular Orbital Analysis, and Charge Distribution

A computational analysis of this compound would typically involve calculating its electronic structure to understand the distribution of electrons within the molecule. This includes mapping the electron density surface and determining the electrostatic potential, which highlights regions that are electron-rich or electron-poor. Such information is crucial for predicting how the molecule might interact with other molecules, including biological targets.

Molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal the molecule's frontier orbitals. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis λmax, Vibrational Frequencies)

Theoretical calculations are powerful tools for predicting spectroscopic properties, which can aid in the experimental identification and characterization of a compound. For this compound, DFT calculations could predict:

¹H and ¹³C NMR Chemical Shifts: These predictions are valuable for confirming the molecular structure by comparing theoretical spectra to experimental data.

UV-Vis λmax: The predicted maximum absorption wavelength (λmax) helps to understand the electronic transitions within the molecule and its potential color and stability under light.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Without published research, no data tables for these predicted parameters can be provided.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutyl ring and its connection to the nicotinamide (B372718) core means that this compound can exist in multiple conformations. A conformational analysis would involve mapping the potential energy surface to identify the most stable (lowest energy) conformers and the energy barriers between them. This is critical as the biological activity of a molecule is often dependent on its three-dimensional shape.

Reaction Mechanism Elucidation and Transition State Calculations for Synthetic Pathways

Computational chemistry can be used to model the synthetic routes to a molecule. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate the most likely reaction mechanisms and predict reaction kinetics. For the synthesis of this compound, this would involve modeling the key bond-forming steps to optimize reaction conditions and improve yields. No such theoretical studies on its synthesis have been reported.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of molecular behavior in environments that mimic biological systems (e.g., in water or a lipid bilayer). MD simulations of this compound could reveal:

Its dynamic behavior and conformational flexibility in solution.

How it interacts with water molecules and its solvation properties.

Its stability and preferred orientations when interacting with a simulated cell membrane.

Currently, there are no published MD simulation studies for this specific compound.

Ligand-Based and Structure-Based in silico Modeling for Target Interaction Prediction

In silico modeling is a cornerstone of modern drug discovery, used to predict how a molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Based Modeling: If a set of molecules with known activity against a specific target is available, a pharmacophore model could be developed. This model defines the essential 3D arrangement of chemical features required for biological activity. This compound could then be evaluated against this model to predict its potential activity.

Structure-Based Modeling: If the 3D structure of a potential protein target is known, molecular docking simulations could be performed. This would involve placing the 3D structure of this compound into the binding site of the protein to predict its binding orientation and affinity.

As no studies have been published, there is no data on the predicted biological targets or binding interactions of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach used to predict the physicochemical properties of chemical compounds based on their molecular structures. researchgate.netnih.gov This methodology establishes a mathematical correlation between a set of calculated molecular characteristics, known as descriptors, and an experimentally determined property. researchgate.net While specific QSPR studies dedicated exclusively to this compound are not extensively documented in publicly available literature, the principles of QSPR can be readily applied to this molecule, typically as part of a broader analysis of related nicotinamide derivatives. Such studies are invaluable for predicting key properties relevant to pharmaceutical development, thereby guiding synthesis and experimental testing. researchgate.net

The development of a QSPR model involves several key steps: the creation of a dataset of diverse but related compounds, calculation of a wide array of molecular descriptors, selection of the most relevant descriptors, generation of a mathematical model, and rigorous statistical validation. plos.org

Research Findings and Model Development

To construct a QSPR model for predicting a property of this compound, it would first be included in a dataset of analogous compounds. For each molecule in this set, a large number of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized into several classes, including:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching (e.g., Randić index, Wiener index). researchgate.net

Geometric Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, describing electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.net

Once calculated, a statistical method such as Genetic Algorithm-Multiple Linear Regression (GA-MLR) is often employed to select a small subset of descriptors that have the most significant correlation with the experimental property of interest. researchgate.net This process helps to avoid overfitting and generates a more robust and interpretable model.

The resulting QSPR model is typically a linear or non-linear equation. For example, a hypothetical linear model for predicting the logarithm of the partition coefficient (logP), a measure of lipophilicity, might take the following form:

logP = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ)

Here, β₀ is the regression intercept, β₁...βₙ are the regression coefficients, and D₁...Dₙ are the selected molecular descriptors.

The tables below illustrate the type of data involved in a hypothetical QSPR study on a series of nicotinamide derivatives, including this compound.

Table 1: Illustrative Molecular Descriptors for a Set of Nicotinamide Derivatives (Note: The descriptor values presented in this table are hypothetical and for illustrative purposes only.)

| Compound | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotb) | Calculated logP (ClogP) |

|---|---|---|---|---|

| Nicotinamide | 122.12 | 66.05 | 1 | -0.37 |

| N-Methylnicotinamide | 136.15 | 57.02 | 2 | -0.25 |

| This compound | 176.22 | 66.05 | 2 | 0.95 |

| N-Benzylnicotinamide | 212.25 | 57.02 | 3 | 1.85 |

Model Validation and Predictive Power

A crucial step in QSPR modeling is rigorous validation to ensure the model is statistically significant, robust, and has good predictive power. Common validation metrics include:

Coefficient of Determination (R²): Indicates how well the model fits the training data.

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability. researchgate.net

External Validation: The model's ability to predict the properties of an external test set of compounds not used in model development.

Table 2: Hypothetical QSPR Model for Predicting Aqueous Solubility (logS) (Note: This table presents a hypothetical model and its statistical parameters for illustrative purposes.)

| Property Modeled | Model Equation | R² | Q² | RMSE (Test Set) |

|---|---|---|---|---|

| Aqueous Solubility (logS) | logS = 2.15 - 0.05(ClogP) + 0.12(TPSA) - 0.45*(nRotb) | 0.92 | 0.85 | 0.28 |

By inputting the calculated descriptors for this compound into such a validated model, one could obtain a reliable prediction of its physicochemical properties, such as solubility, lipophilicity, or pKa. nih.gov These in silico predictions are highly valuable as they allow for the early assessment of a compound's drug-like properties before committing resources to laboratory synthesis and characterization. researchgate.net

In-depth Analysis of this compound Reveals Scientific Data Gap

Despite a comprehensive search of available scientific literature, detailed research findings specifically focused on the chemical compound “this compound” and its analogues are not presently available. As a result, a thorough and scientifically accurate article structured around the requested in-depth analysis of its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) cannot be generated at this time.

Extensive database searches for the rational design, synthesis, biochemical activities, pharmacophoric elements, and quantitative structure-activity relationship (QSAR) models specifically pertaining to this compound and its derivatives did not yield any specific studies. The existing body of research on nicotinamide derivatives is broad, encompassing a wide array of substituents at various positions on the nicotinamide scaffold and exploring diverse biological activities such as antifungal, antimicrobial, and enzyme inhibition. However, this research does not provide the specific data points required to construct a detailed analysis focused solely on the 5-cyclobutyl variant.

The requested article structure necessitates in-depth information on the following aspects, none of which are specifically available for this compound in the public domain:

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Structure-Property Relationship Studies for Advanced Performance Attributes:There is no information available regarding studies that correlate the structural features of 5-Cyclobutylnicotinamide with its physicochemical or other performance-related properties.

While general principles of medicinal chemistry and the SAR of other nicotinamide (B372718) derivatives could be used to speculate on the potential properties of this compound, such an approach would not adhere to the strict requirement for scientifically accurate and data-driven content focused solely on the specified compound.

This lack of specific research highlights a gap in the current scientific knowledge base. Future research may focus on the synthesis and biological evaluation of this compound and its analogues, which would then enable the kind of in-depth SAR and SPR analysis requested. Until such research is conducted and published, a comprehensive article on this specific topic remains unfeasible.

Preclinical in Vitro and Biochemical Mechanism Studies

Molecular Interactions with Isolated Biological Macromolecules

The initial stages of characterizing a novel compound like 5-Cyclobutylnicotinamide involve assessing its direct interactions with purified biological targets such as enzymes and receptors. These studies are fundamental to understanding its mechanism of action at a molecular level.

Enzyme Inhibition and Activation Profiles

To determine the effect of this compound on enzymatic activity, a panel of relevant enzymes would be screened. Assays would measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. Key parameters such as the half-maximal inhibitory concentration (IC50) or activation concentration (AC50) would be determined. These values indicate the concentration of the compound required to reduce or enhance enzyme activity by 50%, respectively, and are a primary measure of potency. Without specific studies on this compound, no such data can be presented.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Notes |

|---|---|---|---|

| Enzyme A | Biochemical | Data not available | e.g., Kinase, Phosphatase, etc. |

| Enzyme B | Biochemical | Data not available | e.g., Protease, Hydrolase, etc. |

| Enzyme C | Biochemical | Data not available | e.g., Oxidoreductase, etc. |

Receptor Binding Affinity and Selectivity in Recombinant Systems

The affinity of this compound for various receptors would be evaluated using radioligand binding assays. In these experiments, a known radioactive ligand that binds to the target receptor is competed with varying concentrations of the test compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibitory constant (Ki) or dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity. Selectivity is determined by comparing the compound's affinity across a panel of different receptors. No publicly available data of this nature exists for this compound.

Table 2: Hypothetical Receptor Binding Affinity Profile for this compound

| Receptor Target | Radioligand | Ki (nM) | Selectivity vs. Other Receptors |

|---|---|---|---|

| Receptor X | e.g., [3H]-Ligand A | Data not available | Data not available |

| Receptor Y | e.g., [125I]-Ligand B | Data not available | Data not available |

| Receptor Z | e.g., [3H]-Ligand C | Data not available | Data not available |

Characterization of Ligand-Target Binding Kinetics and Thermodynamics

Beyond simple affinity, understanding the kinetics (the rates of association and dissociation) and thermodynamics of the binding interaction is crucial. Techniques like surface plasmon resonance (SPR) are often employed to measure the on-rate (k_on) and off-rate (k_off) of the compound binding to its target. These kinetic parameters provide deeper insights into the duration of the drug-target interaction, which can influence the pharmacological effect. The thermodynamic profile, including changes in enthalpy and entropy upon binding, helps to elucidate the forces driving the interaction. Specific kinetic and thermodynamic data for this compound are not available in the public domain.

Biochemical Pathway Modulation in Non-Human Cell-Based Assays

To understand the functional consequences of target engagement within a cellular context, in vitro assays using non-human cell lines are employed. These assays can measure downstream effects of enzyme inhibition or receptor activation/antagonism, such as changes in the levels of second messengers (e.g., cAMP, calcium), phosphorylation of key signaling proteins, or alterations in gene expression. Such studies would elucidate how this compound modulates specific biochemical pathways. However, no published studies detailing these effects for this compound are available.

Metabolic Stability in Non-Human Microsomal and Plasma Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro assays using liver microsomes or plasma from preclinical species (e.g., mouse, rat, dog) are standard methods to assess this. These preparations contain drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life. High metabolic instability can indicate that the compound will be rapidly cleared in vivo, potentially limiting its therapeutic efficacy. There is no specific metabolic stability data available for this compound.

Table 3: Hypothetical Metabolic Stability of this compound in Non-Human Systems

| System | Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Mouse | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Plasma | Dog | Data not available | Data not available |

Investigation of Cellular Uptake Mechanisms in Model Cell Systems

Understanding how a compound enters cells is essential for interpreting its biological activity. Cellular uptake mechanisms are typically investigated using model cell lines (e.g., Caco-2 for intestinal absorption, MDCK for general permeability). Experiments would be designed to determine whether the compound is taken up by passive diffusion or requires active transport mechanisms. This can involve assessing uptake at different temperatures and in the presence of various inhibitors of known cellular transporters. No studies on the cellular uptake of this compound have been found in the available literature.

Emerging Research Avenues and Future Perspectives

Development of 5-Cyclobutylnicotinamide as a Molecular Probe for Biological Systems

The development of molecular probes is crucial for visualizing and understanding complex biological events at the molecular level. Nicotinamide (B372718) derivatives have shown promise in this area, particularly in the development of imaging agents for diseases like melanoma. For instance, radiofluorinated nicotinamide derivatives have been successfully synthesized and evaluated as positron emission tomography (PET) probes for melanoma detection mdpi.comnih.gov. These probes, such as ¹⁸F-FNABZA, leverage the affinity of the nicotinamide scaffold for melanin, allowing for non-invasive imaging of melanotic tumors mdpi.comnih.gov.

Following this precedent, this compound could be a valuable scaffold for the development of novel molecular probes. The cyclobutyl group offers a unique lipophilic handle that can be functionalized with various reporting moieties, including fluorophores for fluorescence microscopy or radioisotopes for PET imaging. The development of such probes would enable researchers to investigate the biodistribution, target engagement, and pharmacokinetics of this compound and its analogs in living systems, providing critical insights into their mechanism of action and therapeutic potential.

Key characteristics of some radiofluorinated nicotinamide-based molecular probes are highlighted in the table below:

| Probe Name | Radiochemical Yield (%) | Lipophilicity (log P) | Cellular Uptake in B16F10 cells (%AD/10⁶ cells at 15 min) |

| ¹⁸F-FPABZA | 26 ± 5 | 1.48 | 7.57 ± 0.77 |

| ¹⁸F-FNABZA | 1 ± 0.5 | 0.68 | 4.81 ± 0.23 |

Data sourced from studies on radiofluorinated picolinamide (B142947) and nicotinamide–benzamide conjugates mdpi.comnih.gov.

Integration with Chemoinformatics and Machine Learning for Accelerated Discovery

The integration of chemoinformatics and machine learning has become an indispensable tool in modern drug discovery, enabling the rapid analysis of vast chemical datasets to predict the properties and activities of novel compounds. These computational approaches are particularly valuable in the early stages of drug development for hit identification, lead optimization, and predicting absorption, distribution, metabolism, and excretion (ADME) properties nih.govneovarsity.orgnih.govmdpi.commdpi.com.

In the context of this compound, chemoinformatics and machine learning can be leveraged to accelerate the discovery of new derivatives with enhanced biological activities. By constructing quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features of the this compound scaffold that are critical for its desired biological effects. These models can then be used to virtually screen large libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Advanced Analytical Method Development for Trace Analysis and Purity Assessment

The accurate quantification of nicotinamide and its derivatives in biological and pharmaceutical samples is essential for both research and quality control. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques that offer high sensitivity and specificity for the analysis of these compounds creative-proteomics.comcreative-proteomics.com. For instance, an ion-pair reversed-phase HPLC method has been developed for the rapid separation and sensitive quantitation of nicotinic acid and nicotinamide in biological samples nih.gov.

For this compound, the development of robust and validated analytical methods is a prerequisite for its advancement as a research tool or therapeutic candidate. Future research in this area will likely focus on optimizing chromatographic conditions and mass spectrometric parameters to achieve ultra-sensitive detection of this compound and its metabolites in complex matrices such as plasma, tissues, and cell lysates. Furthermore, techniques like thin-layer chromatography (TLC)-densitometry could be adapted for the routine quality control and stability assessment of this compound in pharmaceutical formulations researchgate.net.

Challenges and Opportunities in the Field of Nicotinamide Derivative Research

The field of nicotinamide derivative research is not without its challenges. A key hurdle is understanding the complex pharmacokinetics and pharmacodynamics of these compounds, including their bioavailability, metabolism, and tissue-specific effects nih.gov. The decline of NAD+ levels with age and in various disease states presents a significant opportunity for therapeutic intervention with NAD+ precursors and related nicotinamide derivatives nih.govnih.govresearchgate.net. However, there are still uncertainties regarding optimal dosing, long-term safety, and potential side effects of modulating NAD+ metabolism nih.gov.

Research into this compound will need to address these broader challenges. Opportunities lie in elucidating its specific molecular targets and pathways, which may differ from other nicotinamide derivatives due to the presence of the cyclobutyl moiety. A thorough investigation into its metabolic fate and potential off-target effects will be crucial for its future development. The growing interest in NAD+ biology provides a fertile ground for exploring the unique therapeutic potential of novel derivatives like this compound.

Potential for Derivatization into Functional Materials or Supramolecular Assemblies

The synthesis of novel nicotinamide derivatives is an active area of research, with numerous methods being developed to create diverse chemical libraries for various applications nih.govmdpi.comrsc.orgrsc.orgresearchgate.netnih.gov. While much of this work is focused on therapeutic applications, the inherent chemical properties of the nicotinamide scaffold also lend themselves to the development of functional materials and supramolecular assemblies.

The this compound structure provides a versatile platform for further chemical modification. The pyridine (B92270) ring and the amide group can participate in hydrogen bonding and metal coordination, opening up possibilities for the design of self-assembling systems, metal-organic frameworks (MOFs), and functional polymers. The cyclobutyl group can also be further functionalized to tune the material's properties, such as solubility, thermal stability, and electronic characteristics. Future research could explore the synthesis of this compound-containing polymers for applications in drug delivery, or the development of supramolecular gels with unique responsive properties.

Q & A

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control samples. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Validate hypotheses with CRISPR knockouts or siRNA silencing. Ensure data transparency via FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.